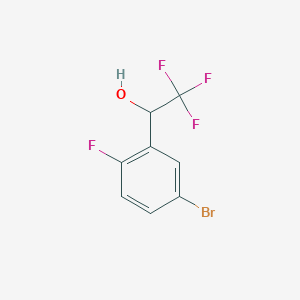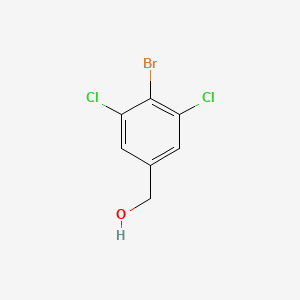
(4-Bromo-3,5-dichlorophenyl)methanol
Descripción general
Descripción
“(4-Bromo-3,5-dichlorophenyl)methanol” is a chemical compound with the molecular formula C7H5BrCl2O and a molecular weight of 255.93 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “(4-Bromo-3,5-dichlorophenyl)methanol” is 1S/C7H5BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2 . This indicates that the molecule consists of a phenyl ring with bromo, dichloro, and methanol substituents .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
Regio- and Chemoselective Bromination : A study by Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, indicating the utility of such compounds in organic synthesis for the preparation of various useful substances, including bromo-substituted analogs like (4-Bromo-3,5-dichlorophenyl)methanol (Shirinian et al., 2012).
Photochemical Decomposition Studies : Research by Eriksson et al. (2004) on the photochemical degradation of polybrominated diphenyl ethers (PBDEs) in methanol/water sheds light on the behavior of brominated compounds in various conditions, which could be relevant to derivatives like (4-Bromo-3,5-dichlorophenyl)methanol (Eriksson et al., 2004).
Methanol as a Reactant in Synthesis : A study by Pasini et al. (2014) discusses the use of methanol as a H-transfer agent for carbonyl reduction, offering insights into reactions involving methanol that may be applicable to compounds like (4-Bromo-3,5-dichlorophenyl)methanol (Pasini et al., 2014).
Antioxidant and Antibacterial Applications
Antioxidant Properties : Çetinkaya et al. (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone with bromine, highlighting the potential for bromophenols to have effective antioxidant power. This suggests possible antioxidant applications for bromo-substituted compounds like (4-Bromo-3,5-dichlorophenyl)methanol (Çetinkaya et al., 2012).
Antibacterial Activity : Research by Li (2009) on the synthesis and antibacterial activity of 5-bromonicotinic acid derivatives in methanol highlights the potential of brominated compounds in antibacterial applications, which could be relevant to (4-Bromo-3,5-dichlorophenyl)methanol (Li, 2009).
Catalysis and Reaction Mechanisms
Methanol in Catalytic Processes : A study by Svelle et al. (2006) on the conversion of methanol to hydrocarbons over zeolite H-ZSM-5 provides insights into the catalytic processes involving methanol, which may be relevant for understanding reactions of compounds like (4-Bromo-3,5-dichlorophenyl)methanol (Svelle et al., 2006).
Catalysis and Acid Strength : Research by Erichsen et al. (2013) investigated the influence of catalyst acid strength on methanol-to-hydrocarbons reactions, offering insights that could be applicable to the catalytic behavior of compounds like (4-Bromo-3,5-dichlorophenyl)methanol (Erichsen et al., 2013).
Propiedades
IUPAC Name |
(4-bromo-3,5-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQINSWIKRCKCFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3,5-dichlorophenyl)methanol | |
CAS RN |
1788545-31-2 | |
| Record name | (4-bromo-3,5-dichlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


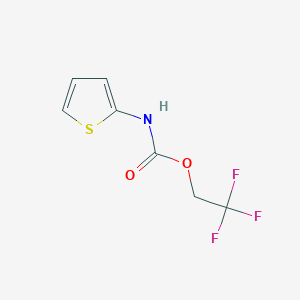


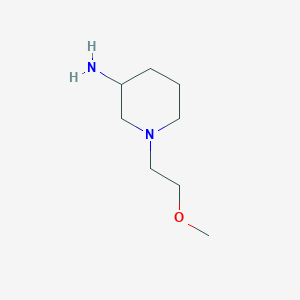

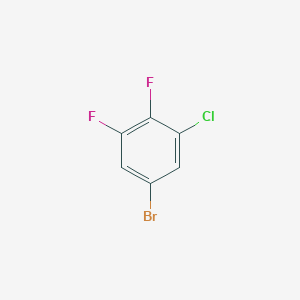

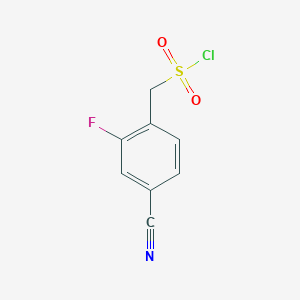
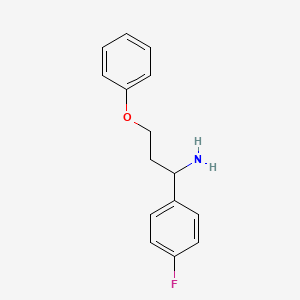
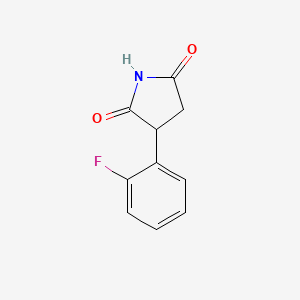

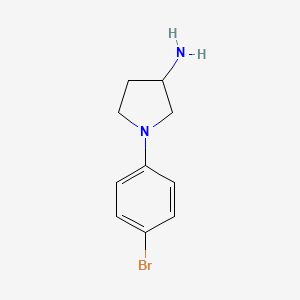
![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)
